molecular formula C9H8O3 B3385656 5-(Hydroxymethyl)isobenzofuran-1(3H)-one CAS No. 65006-89-5

5-(Hydroxymethyl)isobenzofuran-1(3H)-one

Cat. No.: B3385656
CAS No.: 65006-89-5
M. Wt: 164.16 g/mol
InChI Key: QRJCYBIILYHUGV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)isobenzofuran-1(3H)-one is an organic compound belonging to the class of isobenzofurans It is characterized by a hydroxymethyl group attached to the isobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)isobenzofuran-1(3H)-one typically involves the use of catalysts and specific reaction conditions. One efficient method involves the use of 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate supported on magnetic nanoparticles as a catalyst. This catalyst facilitates the synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions . Another approach involves the iodocyclization of o-alkynylbenzamides, which yields isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient and reusable catalysts, such as those mentioned above, suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxymethyl group and the isobenzofuran ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include electrophiles for iodocyclization and oxidizing agents for oxidative cyclization. The reaction conditions often involve specific temperatures and solvents to achieve the desired products .

Major Products

The major products formed from the reactions of this compound include isobenzofuran-1(3H)-imines and 1H-isochromen-1-imines, depending on the reaction conditions and reagents used .

Properties

IUPAC Name

5-(hydroxymethyl)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJCYBIILYHUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CO)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498659
Record name 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65006-89-5
Record name 5-(Hydroxymethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)-1,3-dihydro-2-benzofuran-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to a similar procedure to that described in Example 1-(6), methyl 2,4-bis(acetoxymethyl)benzoate (6.35 g, 22.7 mmol) obtained from Example 4-(1) and potassium carbonate (373.2 mg, 2.7 mmol) were reacted, and the reaction mixture was worked up to afford, after extraction, the title compound as a crude product. The crude product was subjected to chromatography on a silica gel (200 g) column (eluent; ethyl acetate:dichloromethane=0:1˜1:10) to afford the title compound (2.94 g, 79% yield) as a colorless solid (mp. 126° C.).
Name
methyl 2,4-bis(acetoxymethyl)benzoate
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
373.2 mg
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

A suspension of 2 (22.1 g, 65.7 mmol) in 700 mL of a 1:1 mixture of dioxane/sulfuric acid (1M) was heated under reflux for 20 h. After cooling to room temperature, the mixture was poured into 200 mL of DCM. The phases were separated and the aqueous phase was extracted with DCM (5×200 mL). The combined organic layers were washed with saturated NaHCO3 (3×200 mL) and brine (1×200 mL) and were dried over MgSO4. The solvent was removed in vacuo to yield 8.70 g (83%) of pure 3 as a colorless solid: 1H-NMR (400 MHz, DMSO-d6): δ 4.65 (s, 2H), 5.39 (s, 2H), 5.47 (br s, 1H), 7.51 (d, J=7.8 Hz, 1H), 7.60 (s, 1H), 7.78 (d, J=7.7 Hz, 1H); 13C-NMR (100 MHz, DMSO-d6): δ 62.4, 69.7, 120.0, 123.3, 124.5, 126.9, 147.5, 149.7, 170.5; MS (Cl+ (NH3)) m/z=165.0 (M+H+, 100), 182.0 (M+NH4+, 49).
Name
2
Quantity
22.1 g
Type
reactant
Reaction Step One
Name
dioxane sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 2
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 3
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 5
5-(Hydroxymethyl)isobenzofuran-1(3H)-one
Reactant of Route 6
5-(Hydroxymethyl)isobenzofuran-1(3H)-one

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